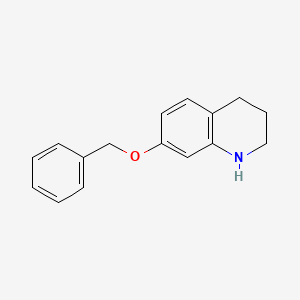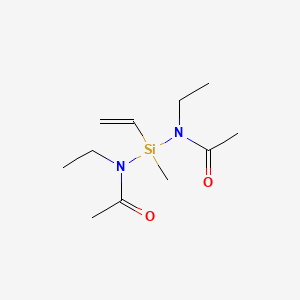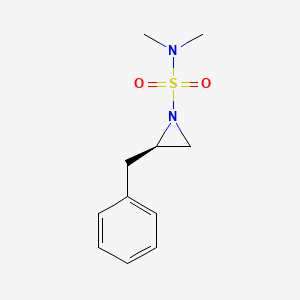![molecular formula C12H12ClFN2 B11870256 2-(Chloromethyl)-8-fluoro-4-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B11870256.png)
2-(Chloromethyl)-8-fluoro-4-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-8-fluoro-4-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a unique structure with a chloromethyl group, a fluorine atom, and a methyl group, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-8-fluoro-4-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-amino-4-methylquinoline with formaldehyde and hydrochloric acid to introduce the chloromethyl group. The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor. The reaction conditions often require controlled temperatures and the use of solvents like toluene or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-8-fluoro-4-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield dihydroquinoline derivatives.
Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions to form complex polycyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substituted Derivatives: Various substituted quinoline derivatives can be formed through nucleophilic substitution.
Oxidized Products: Quinoline N-oxides are major products of oxidation reactions.
Reduced Products: Dihydroquinoline derivatives are formed through reduction reactions.
Scientific Research Applications
2-(Chloromethyl)-8-fluoro-4-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its unique structure and biological activity.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-8-fluoro-4-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)quinoline
- 8-Fluoroquinoline
- 4-Methylquinoline
Uniqueness
2-(Chloromethyl)-8-fluoro-4-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chloromethyl and a fluorine atom in the same molecule is relatively rare and contributes to its potential as a versatile intermediate in synthetic chemistry and its promising applications in medicinal research.
Properties
Molecular Formula |
C12H12ClFN2 |
|---|---|
Molecular Weight |
238.69 g/mol |
IUPAC Name |
2-(chloromethyl)-6-fluoro-11-methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene |
InChI |
InChI=1S/C12H12ClFN2/c1-7-2-3-8-4-9(14)5-10-12(8)16(7)11(6-13)15-10/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
NFVUMKPGSGYUNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C3N1C(=NC3=CC(=C2)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


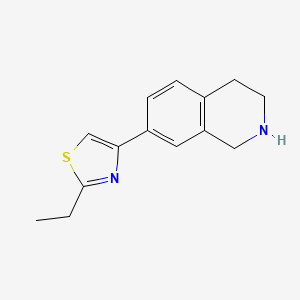
![4-Allyl-3-methyl-5H-spiro[furan-2,3'-indolin]-2'-one](/img/structure/B11870178.png)
![N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-7-yl)acetamide](/img/structure/B11870182.png)

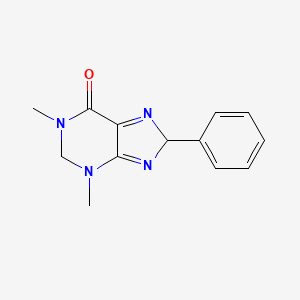


![5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11870221.png)
